molecular formula C21H18N2 B13753471 (R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine

(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine

Cat. No.: B13753471
M. Wt: 298.4 g/mol
InChI Key: QMZPERQOAYVMKX-OAHLLOKOSA-N
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Description

®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine is a complex organic compound that features both an indole and a naphthyl group These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine typically involves the condensation of an indole derivative with a naphthylamine. One common method is the use of a Schiff base reaction, where the indole aldehyde reacts with the naphthylamine under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The indole and naphthyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole and naphthyl groups.

    Reduction: Reduced forms of the compound, potentially leading to hydrogenated indole and naphthyl rings.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound’s indole and naphthyl groups are known to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in assays to investigate its effects on different biological pathways.

Medicine

In medicinal chemistry, ®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine is explored for its potential therapeutic properties. Its structure suggests it could be a lead compound for developing drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The indole group can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The naphthyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-Naphthylamine: A simpler compound with a naphthyl group.

    Tryptophan: An amino acid with an indole side chain.

Uniqueness

®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine is unique due to its combination of indole and naphthyl groups, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-[(1R)-1-naphthalen-1-ylethyl]methanimine

InChI

InChI=1S/C21H18N2/c1-15(18-11-6-8-16-7-2-3-9-19(16)18)22-13-17-14-23-21-12-5-4-10-20(17)21/h2-15,23H,1H3/t15-/m1/s1

InChI Key

QMZPERQOAYVMKX-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N=CC3=CNC4=CC=CC=C43

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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